N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide
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Overview
Description
N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide typically involves multi-step organic reactions. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide
- Chlorpheniramine related compound C (3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate)
Uniqueness
N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
365430-68-8 |
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Molecular Formula |
C22H24ClN3OS |
Molecular Weight |
414.0 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C22H24ClN3OS/c1-3-5-6-10-19(27)25-18-14-16(11-12-24-18)22-21(26-20(4-2)28-22)15-8-7-9-17(23)13-15/h7-9,11-14H,3-6,10H2,1-2H3,(H,24,25,27) |
InChI Key |
LWWXCGBCZPXKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)CC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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